![molecular formula C14H11ClO2 B061052 3-[(3-Chlorobenzyl)oxy]benzaldehyde CAS No. 168084-95-5](/img/structure/B61052.png)
3-[(3-Chlorobenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(3-Chlorobenzyl)oxy]benzaldehyde” involves complex chemical reactions, often starting from basic aldehyde or benzaldehyde derivatives. For instance, one synthesis method includes reactions of benzaldehyde derivatives with other aromatic compounds in the presence of superacids or H-form zeolite to produce various byproducts, showcasing the compound's reactivity and the role of specific catalysts or reagents in its synthesis (Koltunov, Y. K., Walspurger, S., & Sommer, J., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been carried out using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined, showing orthorhombic crystals and providing insights into the electronic nature and bonding patterns within the molecule (Özay, H., Yıldız, M., Ünver, H., & Durlu, T. N., 2013).
Chemical Reactions and Properties
Chemical reactions involving “3-[(3-Chlorobenzyl)oxy]benzaldehyde” derivatives can vary widely, demonstrating their reactivity under different conditions. For instance, benzaldehyde derivatives undergo oxidation reactions to produce benzaldehyde oximes, showcasing the compound’s ability to participate in organic transformations and form new chemical bonds (Zhang Hong-ping, 2012).
Scientific Research Applications
Benzaldehyde is an important chemical used in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. An investigation demonstrated a threefold increase in the oxidative property of mesoporous Ti-SBA-15 when treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde without affecting its selectivity (Sharma, Soni, & Dalai, 2012).
Substituted benzaldehydes, closely related to "3-[(3-Chlorobenzyl)oxy]benzaldehyde," have been designed to bind to human hemoglobin to stabilize its oxygenated form, which can increase oxygen affinity and may prove useful as anti-sickling agents in sickle cell disease (Beddell et al., 1984).
In the synthesis of benzaldehyde oxime, Iron(III) Chloride was used as a catalyst, indicating the potential catalytic applications of benzaldehyde derivatives in chemical synthesis (Zhang Hong-ping, 2012).
The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over unsupported nanoporous gold was explored, highlighting the significance of benzaldehyde in eco-friendly selective oxidation processes (Han et al., 2010).
Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, indicating its role in asymmetric synthesis and potential applications in chemical engineering (Kühl et al., 2007).
A study on the superacid and H-Zeolite mediated reactions of benzaldehyde with various compounds underscores its reactivity and potential use in catalytic processes (Koltunov, Walspurger, & Sommer, 2004).
Benzyloxybenzaldehyde derivatives, including structures similar to "3-[(3-Chlorobenzyl)oxy]benzaldehyde," showed significant anticancer activity against HL-60 cells, indicating potential pharmaceutical applications (Lin et al., 2005).
properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFZCBDHLSTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397543 | |
| Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
168084-95-5 | |
| Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



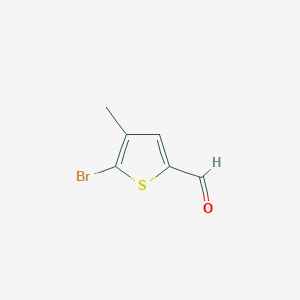
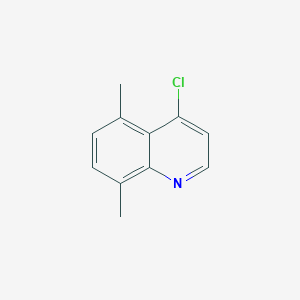

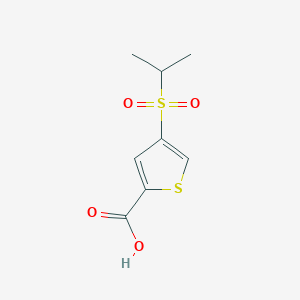
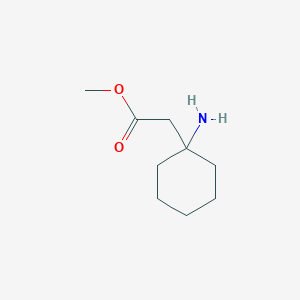
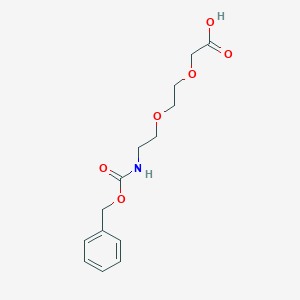
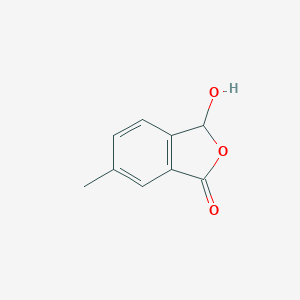
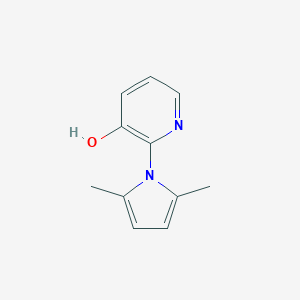
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
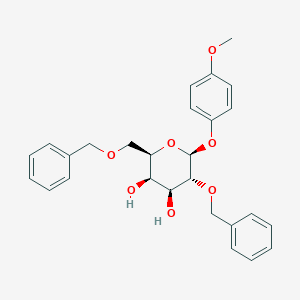
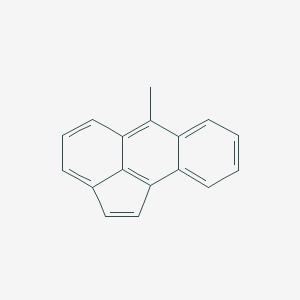
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
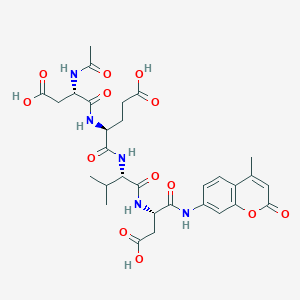
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)